molecular formula C17H24N2O4S B3306000 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide CAS No. 926032-15-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide

Cat. No.: B3306000
CAS No.: 926032-15-7
M. Wt: 352.5 g/mol
InChI Key: KHROGJZGLJZFMQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a cyclohexanesulfonamide group, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to be highly selective forPARP1 over other PARP family members . PARP1 is a key protein involved in DNA repair and genomic stability.

Mode of Action

This interaction could potentially inhibit the activity of the target protein, leading to downstream effects .

Biochemical Pathways

DNA repair pathway . By inhibiting PARP1, the compound could potentially disrupt the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death .

Pharmacokinetics

Similar compounds have been reported to have excellent pharmacokinetics in preclinical species . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.

Result of Action

Based on its potential target and mode of action, the compound could potentially lead to the accumulation of dna damage in cells, resulting in cell death . This could have therapeutic implications in conditions where the inhibition of DNA repair is beneficial, such as in certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials

    Cyclization: The precursor, which contains the necessary functional groups, undergoes cyclization under acidic or basic conditions to form the benzoxazepine ring.

    Sulfonamide Formation: The cyclohexanesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepine Derivatives: These compounds share the benzoxazepine core structure but differ in their substituents, leading to varied biological activities.

    Cyclohexanesulfonamide Derivatives: These compounds have the cyclohexanesulfonamide group but may lack the benzoxazepine ring.

Uniqueness

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide is unique due to the combination of the benzoxazepine ring and the cyclohexanesulfonamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-19-10-11-23-16-9-8-13(12-15(16)17(19)20)18-24(21,22)14-6-4-3-5-7-14/h8-9,12,14,18H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHROGJZGLJZFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
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N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Reactant of Route 3
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Reactant of Route 5
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide

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